Piperidine-2,6-dicarboxylic acid

概要

説明

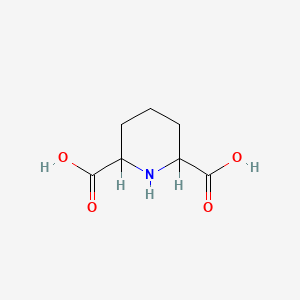

Piperidine-2,6-dicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives. It is a naturally occurring imino acid that has been isolated from various sources, including red algae. This compound is characterized by its two carboxylic acid groups attached to the piperidine ring at the 2 and 6 positions. This compound is a white crystalline solid that is soluble in water and organic solvents. It has significant applications in organic synthesis and medicinal chemistry due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: Piperidine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the anodic oxidation of methyl (S)-N-benzoylpipecolate, followed by cobalt-catalyzed carbonylation. This method yields trans-(2S,6S)-piperidine-2,6-dicarboxylic acid with high optical purity and modest yield . Another method includes the hydrogenation of pyridine-2,6-dicarboxylic acid derivatives using platinum (IV) oxide or palladium on carbon as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired stereochemistry and purity of the final product. The use of cobalt-catalyzed carbonylation and anodic oxidation is preferred for producing high-purity trans-isomers .

化学反応の分析

Types of Reactions: Piperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding imino acids or reduced to yield piperidine derivatives .

Common Reagents and Conditions:

Oxidation: Anodic oxidation using tetraethylammonium tosylate in methanol.

Reduction: Hydrogenation using platinum (IV) oxide or palladium on carbon.

Substitution: Reactions with halogenating agents to introduce halogen atoms at specific positions on the piperidine ring.

Major Products: The major products formed from these reactions include various stereoisomers of this compound and its derivatives, which are valuable intermediates in organic synthesis .

科学的研究の応用

Scientific Research Applications

Piperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry

- Enzyme Inhibition : This compound acts as an inhibitor of dihydrodipipecolinate synthase, an enzyme involved in lysine biosynthesis. Its inhibitory action on this enzyme can be leveraged for developing antibiotics targeting bacterial pathogens that rely on lysine for growth .

- Therapeutic Potential : Research indicates potential applications in treating conditions such as stroke and pain through its derivatives as N-type voltage-activated calcium channel blockers .

Biochemistry

- Metal Ion Complexation : this compound forms stable complexes with metal ions, which can modulate enzyme activities and influence various biochemical pathways. This property is crucial for its role in biochemical reactions involving metal-dependent enzymes.

Materials Science

- Synthesis of Complex Organic Molecules : The compound serves as a building block in the synthesis of various heterocyclic compounds and bioactive molecules. Its derivatives are used in drug development and as chemical probes for biological research .

Table 1: Summary of Research Findings

Industrial Applications

This compound is utilized in the pharmaceutical industry for:

作用機序

The mechanism of action of piperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting various biochemical processes. For example, it has been shown to inhibit dihydrodipipecolinate synthase, an enzyme involved in lysine biosynthesis . This inhibition disrupts the metabolic pathway, leading to potential therapeutic effects .

類似化合物との比較

- Pyridine-2,6-dicarboxylic acid

- Dihydropyridine derivatives

- Piperidine derivatives

生物活性

Piperidine-2,6-dicarboxylic acid (PDCA), also known as teneraic acid, is a compound of increasing interest due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with carboxyl groups at the 2 and 6 positions. Its molecular formula is with a molecular weight of 173.17 g/mol. The compound can exist in various forms, including its dicarboxylate salt.

1. Excitatory Amino Acid Activity

Research indicates that PDCA exhibits both agonistic and antagonistic activities on excitatory amino acid receptors, particularly the NMDA (N-methyl-D-aspartate) receptor. A study demonstrated that certain derivatives of piperidine dicarboxylates showed significant excitatory amino acid agonist activity, with the cis-2,3-PDCA displaying notable synaptic depressant properties in vitro and in vivo models .

Table 1: Biological Activity Overview of this compound Derivatives

| Compound | Activity Type | Observations |

|---|---|---|

| (+/-)-trans-2,3-PDA | Agonist | Peak excitatory activity observed |

| cis-2,3-PDA | Antagonist/Synaptic Depressant | Depressed responses induced by NMDA |

| (-)-cis-2,3-PDA | Dual Activity | Both agonist and antagonist properties |

2. Antimicrobial Properties

PDCA has been evaluated for its antimicrobial potential. A derivative known as piperidinothiosemicarbazone showed significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains . This suggests that modifications to the piperidine structure can enhance its antimicrobial efficacy.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Piperidinothiosemicarbazone | 0.5 - 4 | M. tuberculosis |

| Control Drug | 0.125 - 8 | Standard reference drug |

3. Potential Antidiabetic Effects

Recent studies have explored the role of piperidine derivatives as potential antidiabetic agents. Some derivatives exhibited IC50 values lower than acarbose, a standard antidiabetic drug, indicating promising hypoglycemic activity . The structure-activity relationship suggests that specific modifications can enhance biological activity against α-glucosidases.

Table 3: Antidiabetic Activity of Piperidine Derivatives

| Compound | IC50 (μM) | Comparison to Acarbose |

|---|---|---|

| Piperidine Derivative A | 9.86 | Better than acarbose (13.98) |

| Piperidine Derivative B | 25.40 | Comparable to ascorbic acid |

The biological activities of PDCA are largely attributed to its interaction with various neurotransmitter receptors and enzymes. The agonistic action on NMDA receptors is facilitated by the structural similarity to natural excitatory amino acids like aspartate and glutamate . Additionally, its antimicrobial properties may be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of piperidinothiosemicarbazone derivatives against M. tuberculosis. The study highlighted how structural modifications influenced MIC values significantly, demonstrating that certain configurations were more effective against resistant strains compared to standard treatments .

特性

IUPAC Name |

piperidine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOPBZRXJMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902579 | |

| Record name | NoName_3102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-82-1 | |

| Record name | 2,6-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Piperidine-2,6-dicarboxylic acid and where is it found naturally?

A: this compound (PDC) is a naturally occurring imino acid. It was first discovered in the edible red alga, Porphyra tenera []. This compound, also known as teneraic acid, exists as three stereoisomers due to its two chiral centers.

Q2: Can you describe the structure of this compound?

A: this compound has the molecular formula C7H11NO4 []. It consists of a piperidine ring with carboxylic acid groups substituted at the 2 and 6 positions. The presence of the two chiral centers leads to cis and trans isomers.

Q3: How is this compound synthesized in the laboratory?

A3: Several synthetic approaches exist for PDC:

- Catalytic Reduction: this compound can be synthesized by the catalytic reduction of pyridine-2,6-dicarboxylic acid [].

- Anodic Oxidation and Carbonylation: A stereoselective synthesis utilizes anodic oxidation of a pipecolic acid derivative followed by cobalt-catalyzed carbonylation to specifically obtain the trans-(2S,6S)-enantiomer [].

- Photocatalytic Cyclization: Another method involves the photocatalytic stereoselective N-cyclization of 2,6-diaminopimelic acid (DAP) using cadmium(II) sulfide (CdS) particles []. This method allows for control over the cis/trans ratio of the product.

Q4: What are the advantages of the photocatalytic synthesis method for this compound?

A: The photocatalytic synthesis offers several advantages []:

Q5: Have any studies explored the potential applications of this compound derivatives?

A: Yes, researchers have investigated the synthesis of optically active tricyclic PDC derivatives []. This suggests potential interest in exploring the biological activity and possible applications of these compounds.

Q6: What analytical techniques are typically used to characterize this compound?

A6: Various spectroscopic and analytical methods have been employed to characterize PDC and its derivatives:

- NMR Spectroscopy: Used to determine the structure and configuration of the compound [, ].

- Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern [].

- IR Spectroscopy: Used to identify functional groups present in the molecule [].

- Optical Rotatory Dispersion (ORD): Helps determine the absolute configuration of chiral centers [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。